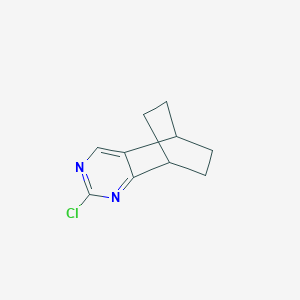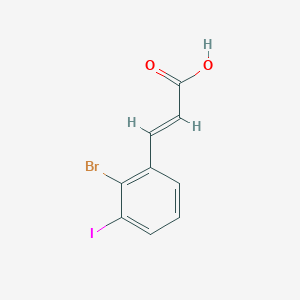
3-(2-Bromo-3-iodophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-3-iodophenyl)acrylic acid is an organic compound that features both bromine and iodine atoms attached to a phenyl ring, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-iodophenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. One common method is the bromination of 3-iodophenylacrylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Bromo-3-iodophenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(2-Bromo-3-iodophenyl)acrylic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
作用机制
The mechanism of action of 3-(2-Bromo-3-iodophenyl)acrylic acid depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a building block that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Bromophenyl)acrylic acid
- 3-(3-Iodophenyl)acrylic acid
- 3-(2-Chloro-3-iodophenyl)acrylic acid
Uniqueness
3-(2-Bromo-3-iodophenyl)acrylic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in certain synthetic applications, making it a valuable compound in research and industry.
属性
分子式 |
C9H6BrIO2 |
|---|---|
分子量 |
352.95 g/mol |
IUPAC 名称 |
(E)-3-(2-bromo-3-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+ |
InChI 键 |
OQBVNPUSNRACFO-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)I)Br)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)I)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


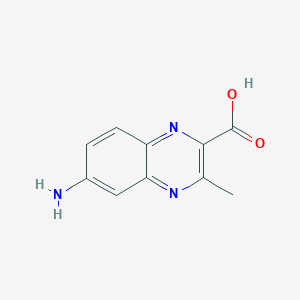
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
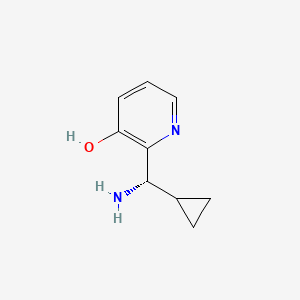
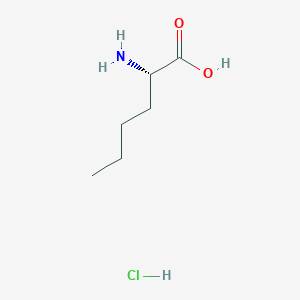
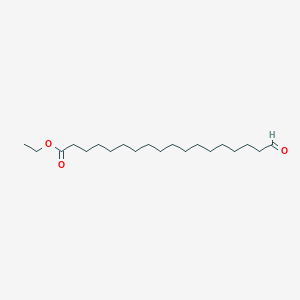

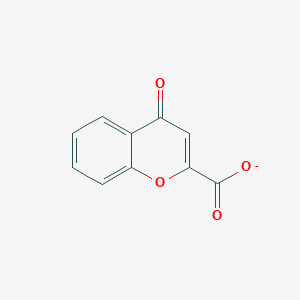
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
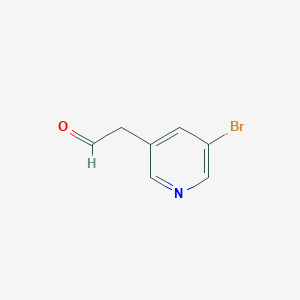

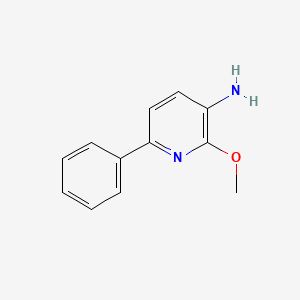
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)

